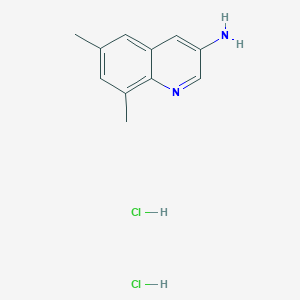

3-Amino-6,8-dimethylquinoline dihydrochloride

Description

3-Amino-6,8-dimethylquinoline dihydrochloride is a quinoline derivative characterized by an amino group at position 3 and methyl groups at positions 6 and 8 on the quinoline ring. As a dihydrochloride salt, it contains two molecules of hydrochloric acid bound to the base compound, enhancing its solubility in polar solvents like water . Quinoline derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

Molecular Formula |

C11H14Cl2N2 |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

6,8-dimethylquinolin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H12N2.2ClH/c1-7-3-8(2)11-9(4-7)5-10(12)6-13-11;;/h3-6H,12H2,1-2H3;2*1H |

InChI Key |

NEGHIPAHMLODHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C=N2)N)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3-Amino-6,8-dimethylquinoline (free base)

- Organic or inorganic base (e.g., sodium hydroxide, potassium carbonate)

- Chiral acid resolving agents (for enantiomeric resolution if needed)

- Solvents: Methanol, ethanol, isopropanol, n-butanol, tetrahydrofuran, acetonitrile, acetone

- Hydrogen chloride gas or hydrochloric acid for salt formation

- Activated carbon for decolorization

Stepwise Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Free Base Generation and Chiral Resolution | React 3-amino-6,8-dimethylquinoline dihydrochloride with organic/inorganic base in solvent (molar ratio base:substrate 1-3:1, solvent:substrate 5-15:1), stir at room temperature 1-2 h. Add chiral acid resolving agent, stir 0-50°C for 1-5 h to precipitate chiral salt. Filter and wash. | Ensures liberation of free base and formation of chiral acid salt for purification. |

| 2 | Recrystallization | Dissolve solid I in solvent at 50-100°C, cool to 0-30°C, filter to obtain purified solid II. | Enhances purity by selective crystallization. |

| 3 | Base Treatment and Concentration | Dissolve solid II in solvent, add base (molar ratio base:solid II 1-5:1), stir at room temperature, filter off inorganic salts, concentrate under reduced pressure to solid III. | Removes impurities and prepares for salt formation. |

| 4 | Salt Formation | Dissolve solid III in organic solvent, bubble hydrogen chloride gas until pH = 1, stir and crystallize at 0-30°C for 1-3 h, filter to obtain crude 3-amino-6,8-dimethylquinoline dihydrochloride. | Converts free base into stable dihydrochloride salt. |

| 5 | Decolorization and Final Crystallization | Reflux crude salt with methanol-water (1:1) containing 5-10% activated carbon at 50-100°C, filter, concentrate, and crystallize to obtain pure dihydrochloride salt. | Removes color impurities and improves product quality. |

This method is adapted from the process described in patent CN101613349B for S-3-aminoquinoline dihydrochloride, with solvent and temperature parameters optimized for the dimethyl-substituted analog.

Analytical and Research Findings Supporting the Preparation

Mass Spectrometry and Structural Confirmation

Studies on dimethylquinolines, including isotopically labeled derivatives, confirm the methyl substitution pattern and amino group placement through characteristic mass spectral fragmentation patterns and NMR signals. For example, methyl hydrogens at positions 6 and 8 show distinct singlets in proton NMR, confirming substitution sites.

Reaction Optimization Insights

- The use of mixed solvents such as methanol-water in a defined volume ratio (1:1 to 1:10) facilitates efficient crystallization and purification.

- Activated carbon treatment at reflux temperatures (50-100°C) effectively removes colored impurities without degrading the compound.

- Reaction times for salt formation and crystallization are optimized between 1-5 hours to balance yield and purity.

Comparative Table of Preparation Conditions for Related Quinoline Amines

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,8-dimethylquinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-Amino-6,8-dimethylquinoline dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

Medicine: Explored for its antimalarial, antibacterial, and anticancer properties.

Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-Amino-6,8-dimethylquinoline dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs: Substituent Position Variations

- 3-Amino-5,8-dimethylquinoline dihydrochloride (CAS: 1296950-89-4): This compound differs only in the placement of methyl groups (positions 5 and 8 vs. 6 and 8). The molecular formula is C₁₁H₁₃ClN₂ (base compound + 2HCl), with a molar mass of 208.69 g/mol .

| Property | 3-Amino-6,8-dimethylquinoline dihydrochloride | 3-Amino-5,8-dimethylquinoline dihydrochloride |

|---|---|---|

| Methyl Group Positions | 6, 8 | 5, 8 |

| Molecular Formula (Base + HCl) | C₁₁H₁₃Cl₂N₂ (inferred) | C₁₁H₁₃Cl₂N₂ |

| Potential Applications | Pharmaceutical intermediates, chelating agents | Similar, with possible differences in selectivity |

Quinoline Derivatives with Different Functional Groups

- 3-(Chloromethyl)quinoline hydrochloride (CAS: 21863-56-9): This compound features a chloromethyl group at position 3 instead of an amino group. Its molecular formula is C₁₀H₉Cl₂N, and it serves as a reactive intermediate in synthesizing pharmaceuticals and organic materials . The chloromethyl group allows for nucleophilic substitution reactions, contrasting with the amino group’s role in hydrogen bonding or coordination chemistry.

Dihydrochloride Salts in Pharmaceuticals and Biogenic Amines

- Trientine dihydrochloride (WHO INN): A copper-chelating agent used to treat Wilson’s disease. While structurally distinct (tetramine vs. quinoline), its dihydrochloride form improves bioavailability and stability, a common rationale for choosing dihydrochloride salts in drug formulation .

- Putrescine dihydrochloride and Cadaverine dihydrochloride :

These aliphatic amine salts are used as analytical standards. Their dihydrochloride forms ensure high solubility in aqueous solutions, critical for reproducibility in chromatography and spectroscopy .

| Compound | Core Structure | Key Applications | Solubility Advantage |

|---|---|---|---|

| 3-Amino-6,8-dimethylquinoline dihydrochloride | Quinoline | Drug intermediates, chelators | High polar solubility |

| Trientine dihydrochloride | Tetramine | Metal chelation therapy | Enhanced bioavailability |

| Putrescine dihydrochloride | Aliphatic amine | Analytical standards | Consistent solubility |

Hydrochloride vs. Dihydrochloride Salts

Dihydrochloride salts contain two HCl molecules per base compound, increasing ionic character and water solubility compared to monohydrochlorides. For example, histamine hydrochloride (~97% purity) has lower solubility than its dihydrochloride counterparts, which are preferred in analytical preparations requiring precise dissolution .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Amino-6,8-dimethylquinoline dihydrochloride to maximize yield?

Synthesis typically involves multi-step reactions with careful control of temperature (e.g., 80–120°C) and pressure. Catalysts such as Lewis acids (e.g., AlCl₃) or transition-metal complexes may enhance reaction efficiency. Purification via column chromatography or recrystallization is recommended to isolate the compound with ≥90% purity .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of 3-Amino-6,8-dimethylquinoline dihydrochloride?

High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for verifying the quinoline backbone and substituent positions. IR spectroscopy can confirm the presence of amino (-NH₂) and hydrochloride groups. X-ray crystallography provides definitive structural validation .

Q. How does the substitution pattern (6- and 8-methyl groups) influence the compound’s solubility and stability in aqueous solutions?

Methyl groups at the 6 and 8 positions increase hydrophobicity, reducing aqueous solubility. Stability studies in buffered solutions (pH 4–7) suggest that protonation of the amino group under acidic conditions enhances solubility but may alter reactivity in biological assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antimicrobial efficacy across different microbial strains?

Discrepancies may arise from strain-specific resistance mechanisms or assay conditions. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines, with minimum inhibitory concentration (MIC) assays across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. How can researchers design SAR studies to evaluate the impact of modifying the 3-amino group on anticancer activity?

Synthesize analogs with substituted amino groups (e.g., acetylated, alkylated) and test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values and correlate with computational docking studies to identify key hydrogen-bonding interactions with targets like topoisomerases .

Q. What mechanistic approaches are recommended to elucidate the compound’s interaction with cytochrome P450 enzymes?

Conduct enzyme inhibition assays using human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS. Pair with molecular dynamics simulations to predict binding modes and competitive inhibition kinetics .

Q. How can in silico methods predict the binding affinity of 3-Amino-6,8-dimethylquinoline dihydrochloride to kinase targets?

Use molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, BRAF) and validate with free-energy perturbation (FEP) calculations. Compare results with experimental kinase inhibition profiles (e.g., IC₅₀ from radiometric assays) .

Q. What strategies mitigate oxidative degradation of the compound during long-term stability studies?

Store lyophilized samples under inert gas (N₂) at -20°C. Add antioxidants (e.g., BHT) to liquid formulations and monitor degradation products via UPLC-PDA. Accelerated stability testing (40°C/75% RH) can identify degradation pathways .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in normal vs. cancer cell lines?

Perform comparative cytotoxicity assays using primary human fibroblasts (e.g., HFF-1) and cancer cells. Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) from necrosis. Validate selectivity indices (SI) across multiple cell models .

Q. What statistical methods are appropriate for analyzing dose-response variability in enzyme inhibition assays?

Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Use the F-test to compare best-fit models (e.g., Hill vs. Logit) and report 95% confidence intervals for IC₅₀ values. Replicate experiments across independent labs to confirm reproducibility .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for scalability .

- Biological Assays : Combine phenotypic screening (e.g., wound healing assays) with target-based approaches (e.g., fluorescence polarization) for mechanistic clarity .

- Computational Tools : Leverage QSAR models to prioritize analogs for synthesis based on predicted ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.